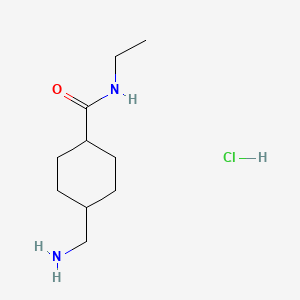

trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride

説明

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride is plasminogen , a protein that plays a crucial role in the fibrinolysis process . The compound acts as a lysine analogue, binding to the lysine binding sites in plasminogen .

Mode of Action

This compound inhibits plasmin-induced fibrinolysis by binding to the lysine binding sites in plasminogen . This binding prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin clots .

Biochemical Pathways

The compound affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of the formed clots and reduction of bleeding .

Pharmacokinetics

The compound is soluble in water , which suggests it could have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This makes the compound useful in various hemorrhagic diseases and in controlling abnormal bleeding during operations .

生化学分析

Biochemical Properties

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride plays a crucial role in biochemical reactions by interacting with plasminogen, an important enzyme in the fibrinolytic system. This compound acts as a lysine analogue, binding to the lysine-binding sites on plasminogen, thereby inhibiting its conversion to plasmin . This inhibition prevents the breakdown of fibrin clots, which is essential in controlling excessive bleeding. Additionally, this compound interacts with other proteins and biomolecules involved in the coagulation cascade, further enhancing its antifibrinolytic effects .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In endothelial cells and leukocytes, it has been shown to enhance mitochondrial biogenesis and increase mitochondrial respiration . This compound also reduces the release of mitochondrial DNA, thereby mitigating cellular damage. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with plasminogen. By acting as a lysine analogue, it competes with lysine residues on fibrin for binding to plasminogen, thereby inhibiting the formation of plasmin . This inhibition prevents the degradation of fibrin clots, which is crucial for maintaining hemostasis. Additionally, this compound may also interact with other enzymes and proteins involved in the coagulation cascade, further modulating its antifibrinolytic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antifibrinolytic activity and minimal adverse effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fibrinolysis without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and renal impairment have been reported . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver, where it undergoes enzymatic degradation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, contributing to its overall efficacy and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further modulating its biochemical effects .

生物活性

Introduction

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride, commonly known as tranexamic acid (TXA), is a synthetic derivative of the amino acid lysine. It is primarily recognized for its antifibrinolytic properties, which inhibit the breakdown of fibrin in blood clots. This compound has garnered attention in various medical fields, including surgery, obstetrics, and dermatology, due to its ability to reduce bleeding and its potential applications in treating hyperpigmentation disorders.

TXA functions as a competitive inhibitor of plasminogen activation and acts as a noncompetitive inhibitor of plasmin at higher concentrations. By binding to plasminogen, TXA prevents its conversion to plasmin, thereby stabilizing fibrin clots and reducing fibrinolysis. This mechanism is crucial in clinical scenarios where excessive bleeding poses a risk to patient safety.

| Mechanism | Description |

|---|---|

| Competitive Inhibition | Prevents plasminogen from converting to plasmin |

| Noncompetitive Inhibition | At higher concentrations, inhibits plasmin activity |

Antifibrinolytic Effects

TXA has been extensively studied for its efficacy in reducing blood loss during surgical procedures. A systematic review indicated that TXA significantly decreases blood transfusion requirements and overall blood loss in various surgical settings, including orthopedic and cardiac surgeries .

Neurological Impact

Research has demonstrated that TXA possesses neuroprotective properties by inhibiting NMDA receptors. This action may contribute to its efficacy in managing conditions like traumatic brain injury and intracerebral hemorrhage . A clinical trial showed that patients receiving TXA had a lower incidence of major hemorrhage compared to those on placebo .

Dermatological Applications

In dermatology, TXA has been explored for treating melasma and other hyperpigmentation disorders. A study found that topical application of trans-AMCHA (a form of TXA) significantly reduced UV-induced pigmentation by decreasing melanocyte activity through the suppression of epidermal plasmin activity .

Table 2: Clinical Studies on TXA

Case Study 1: Surgical Application

In a randomized controlled trial involving cardiac surgery patients, those treated with TXA showed a 30% reduction in blood loss compared to the control group. This study highlighted the importance of TXA in minimizing the need for blood transfusions during high-risk surgical procedures.

Case Study 2: Treatment of Melasma

A double-blind study involving women with facial melasma demonstrated that those applying a formulation containing TXA showed significant improvement in skin pigmentation compared to the placebo group. The relative melanin value (RMV) decreased substantially over 12 weeks, indicating the potential of TXA as an effective treatment for hyperpigmentation disorders.

科学的研究の応用

Medical Applications

1. Hemostatic Agent:

Tranexamic acid is primarily recognized for its role as an antifibrinolytic agent. It inhibits the activation of plasminogen to plasmin, thereby reducing fibrinolysis (the breakdown of blood clots). This property makes it particularly useful in managing conditions associated with excessive bleeding.

- Surgical Use: Tranexamic acid is often administered during surgeries to minimize blood loss. A systematic review indicated that its use significantly reduces blood transfusion requirements in various surgical settings, including orthopedic and cardiac surgeries .

- Menorrhagia Treatment: Clinical trials have demonstrated that tranexamic acid effectively reduces menstrual blood loss in women suffering from menorrhagia. In a study comparing tranexamic acid with other treatments, it was found to decrease blood loss by up to 54% .

2. Trauma Management:

The CRASH-2 trial highlighted the efficacy of tranexamic acid in trauma patients experiencing significant hemorrhage. Early administration (within one hour of injury) was associated with a notable reduction in mortality due to bleeding, showcasing its potential as a critical intervention in emergency medicine .

3. Dermatological Applications:

Recent studies have explored the use of tranexamic acid in dermatology for its ability to accelerate skin barrier recovery and reduce epidermal hyperplasia following injuries. It has been shown to inhibit proteolytic activity that can exacerbate skin damage, thus promoting healing .

Polymer Chemistry Applications

1. Raw Material for Polyamides:

Tranexamic acid serves as a precursor in the synthesis of polyamides and other polymers. The compound's functional groups allow for various chemical modifications, making it suitable for creating polymeric materials with specific properties .

- Polymer Modifiers: It can be used as an additive to enhance the mechanical properties and thermal stability of polymers, thus expanding its application in materials science .

Biochemical Applications

1. Protease Inhibition:

As a serine protease inhibitor, tranexamic acid finds applications beyond hemostasis. Its ability to modulate proteolytic activity has implications in research areas such as cancer biology and wound healing .

- Research Studies: Investigations into its biochemical mechanisms have revealed that tranexamic acid can influence cellular responses to injury by regulating protease-mediated pathways .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medical | Hemostatic agent in surgeries | Reduces blood loss and transfusion needs |

| Treatment for menorrhagia | Decreases menstrual blood loss significantly | |

| Trauma management | Early administration reduces mortality from bleeding | |

| Dermatology | Skin barrier recovery | Accelerates healing and reduces hyperplasia |

| Polymer Chemistry | Raw material for polyamides | Enhances mechanical properties of polymers |

| Biochemical Research | Protease inhibition | Modulates cellular responses to injury |

化学反応の分析

Amide Formation

The ethylamide group is introduced via nucleophilic substitution or coupling reactions. For example:

-

Reaction with Ethyl Chloroformate :

Tranexamic acid reacts with ethyl chloroformate in the presence of a base (e.g., KOH) to form the ethylamide derivative. This is followed by HCl treatment to yield the hydrochloride salt .

Reaction Equation :

Cyclohexane Ring Hydrogenation

The cyclohexane backbone is synthesized via catalytic hydrogenation of aromatic precursors (e.g., benzene derivatives) using catalysts like Raney Nickel under hydrogen pressure .

Example :

Hydrolysis

The ethylamide bond is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

The hydrochloride salt undergoes cleavage in aqueous HCl, regenerating tranexamic acid . -

Basic Hydrolysis :

In NaOH, the amide hydrolyzes to the carboxylic acid and ethylamine .

Thermal Stability

Decomposition occurs above 300°C, as indicated by melting point data (>300°C) .

Amine Group Reactions

-

Schiff Base Formation :

The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives, useful in prodrug synthesis .

Example : -

Salt Formation :

Reacts with acids (e.g., HCl) to stabilize as hydrochloride salts .

Carboxylic Acid Derivatives

While the carboxylic acid is blocked as an ethylamide, intermediates in synthesis (e.g., esters) undergo hydrolysis or transesterification .

Hydrogenation Conditions

Hydrolysis Kinetics

Analytical Characterization

特性

IUPAC Name |

4-(aminomethyl)-N-ethylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIYSSBJWKWWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。